Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8.2C10H8N2.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h5-10H,1-4H2;2*1-8H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOLOZSLWBDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N8O8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Potassium Permanganate Oxidation in Nitric Acid-Water Systems
A patented method (CN104892503A) demonstrates high-yield oxidation using KMnO<sub>4</sub> in a mixed nitric acid-water medium. The procedure involves:
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Dissolving 4,4'-dimethyl-2,2'-bipyridine in a 10:1 water-to-nitric acid ratio.
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Heating the mixture to 80°C under stirring.
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Adding KMnO<sub>4</sub> in batches until the reaction clarifies.
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Adjusting the pH to 1 with hydrochloric acid to precipitate the product.
Key Variables and Yields:
| Nitric Acid (mL) | KMnO<sub>4</sub> (mol) | Yield (%) |
|---|---|---|
| 4 | 0.04 | 86 |
| 4 | 0.08 | 89 |
| 4 | 0.16 | 91 |
| 8 | 0.08 | 94 |
| 12 | 0.08 | 92 |
Increasing nitric acid volume enhances solubility and reaction efficiency, while excess KMnO<sub>4</sub> ensures complete methyl group oxidation. The final product is vacuum-dried, achieving >95% purity by NMR.
Coordination with Ruthenium Precursors
Ruthenium complexes incorporating 4,4'-dicarboxy-2,2'-bipyridine are synthesized via ligand substitution reactions. The choice of Ru precursor and reaction conditions significantly impacts the complex’s redox behavior and stability.
Ru(II) Complexation Using [Ru(bpy)<sub>2</sub>(EtOH)<sub>2</sub>]<sup>2+</sup>
Dinuclear Ru(II) complexes are prepared by reacting [Ru(bpy)<sub>2</sub>(EtOH)<sub>2</sub>]<sup>2+</sup> with the dicarboxybipyridine ligand in the presence of a base (e.g., NEt<sub>3</sub>). The general procedure includes:
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Dissolving [Ru(bpy)<sub>2</sub>(EtOH)<sub>2</sub>]<sup>2+</sup> in ethanol.
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Adding the ligand and NEt<sub>3</sub> to deprotonate carboxyl groups.
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Refluxing at 80°C for 12 hours.
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Isolating the product via precipitation with ammonium hexafluorophosphate.
Electrochemical Properties (Cyclic Voltammetry):
| Complex | E<sub>1/2</sub> (V vs. Ag/AgCl) | ΔE<sub>p</sub> (mV) |
|---|---|---|
| Ru<sub>2</sub>(μ-L<sub>1</sub>)<sub>2</sub> | 0.17, 0.87 | 80, 90 |
| Ru<sub>2</sub>(μ-L<sub>2</sub>)<sub>2</sub> | 0.41, 0.72 | 200, 100 |
The ligand’s electron-withdrawing carboxyl groups stabilize higher oxidation states, as evidenced by the positive shift in redox potentials.
Ru(III) Complex Synthesis from RuCl<sub>3</sub>
For Ru(III) complexes, RuCl<sub>3</sub>·xH<sub>2</sub>O is reacted with the ligand under acidic conditions:
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Mixing RuCl<sub>3</sub> and the ligand in HCl (1 M).
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Heating at 70°C for 6 hours.
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Purifying via column chromatography (SiO<sub>2</sub>, MeOH/CH<sub>2</sub>Cl<sub>2</sub>).
Challenges:
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Carboxylate ligands may chelate Ru(III), requiring precise pH control to avoid hydrolysis.
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Lower yields (~60–70%) compared to Ru(II) complexes due to side reactions.
Spectroscopic and Electrochemical Characterization
UV-Vis-NIR Spectroelectrochemistry
Mixed-valence Ru(II)-Ru(III) complexes exhibit intervalence charge-transfer (IVCT) bands:
| Complex | λ<sub>IVCT</sub> (nm) | V<sub>ab</sub> (cm<sup>−1</sup>) |
|---|---|---|
| [Ru<sub>2</sub>(μ-L<sub>1</sub>)]<sup>3+</sup> | 1170 | 950 |
| [Ru<sub>2</sub>(μ-L<sub>2</sub>)]<sup>3+</sup> | 1140 | 900 |
These transitions classify the complexes as Robin-Day Class II, indicating moderate electronic coupling between metal centers.
Luminescence Properties
At 77 K, Ru(II) complexes display weak emission at 620–650 nm (λ<sub>ex</sub> = 450 nm), attributed to metal-to-ligand charge transfer (MLCT) states. Carboxylate substituents redshift emission maxima by 15–20 nm compared to non-functionalized analogs.
Industrial and Environmental Considerations
The KMnO<sub>4</sub>-HNO<sub>3</sub> oxidation method avoids toxic chromium waste, aligning with green chemistry principles. However, nitric acid corrosion remains a concern, necessitating glass-lined reactors for large-scale production. For Ru complexes, solvent recovery systems (e.g., ethanol distillation) reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur where one or more bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cerium ammonium nitrate.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands like phosphines, amines.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
Catalytic Applications
1.1 CO2 Cycloaddition Catalysis
Recent studies have demonstrated that bis-(bipyridin)-4,4'-dicarboxybipyridine-ruthenium can enhance the catalytic performance for CO2 cycloaddition reactions at ambient pressure. The compound serves as a precursor in the synthesis of zinc(II) and lanthanide(III) heterometallic coordination polymers, which exhibit improved catalytic activity compared to traditional catalysts .
1.2 Dye-Sensitized Solar Cells
Another promising application is in dye-sensitized solar cells (DSSCs). Research has shown that this compound can be immobilized with multi-walled carbon nanotubes to create a new copper(II) complex dye that enhances the efficiency of DSSCs . The combination of these materials leads to better light absorption and charge transfer properties.
Photochemical Applications
2.1 Photocatalytic Performance
The compound has been investigated for its role as an anchoring unit in iridium(III) complexes, significantly affecting their photocatalytic performance. Studies indicate that the incorporation of bis-(bipyridin)-4,4'-dicarboxybipyridine-ruthenium improves light-driven hydrogen generation processes .
2.2 Optical Properties Enhancement
In materials science, bis-(bipyridin)-4,4'-dicarboxybipyridine-ruthenium has been utilized to engineer cesium lead bromide (CsPbBr3) perovskite nanocrystals. This application enhances their photoluminescence quantum yield, making them suitable for stable display technologies .
Material Science Applications
3.1 Iron Redox Flow Batteries
The development of cost-effective aqueous iron redox flow batteries has also benefited from this compound. It acts as a ligand in the formation of high redox potential catholytes, contributing to improved cycling stability and efficiency .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Chuasaard et al., 2024 | CO2 Cycloaddition | Enhanced catalytic performance at ambient pressure through ZnII/LnIII coordination polymers. |
| Shahbaznejad et al., 2023 | Dye-Sensitized Solar Cells | Successful immobilization with multi-walled carbon nanotubes for improved efficiency. |
| Yao et al., 2024 | Photocatalysis | Significant improvement in photocatalytic activity for hydrogen generation using iridium(III) complexes. |
| Nambafu et al., 2024 | Iron Redox Flow Batteries | Development of high redox potential Fe-Dcbpy/CN catholyte leading to enhanced performance. |
| Kumar et al., 2024 | Perovskite Nanocrystals | Improved optical properties for stable display applications through engineering with the compound. |
Mechanism of Action
The mechanism of action of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” involves its ability to interact with molecular targets through coordination chemistry. The ruthenium center can participate in electron transfer processes, making it effective in catalytic and photochemical applications. The bipyridine ligands help stabilize the metal center and facilitate interactions with other molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Ru(II) Complexes
- Anchoring Groups : The presence of 4,4'-COOH in this compound and N3 ensures strong TiO₂ binding, whereas trans-H1 uses 4-picolinic acid, which may reduce adsorption stability .
- Hydrophobic Modifications: Z907 incorporates nonyl chains on bipyridine, enhancing resistance to water-induced desorption compared to unmodified dcbpy complexes .
Optical and Electronic Properties
Table 2: Optical and Electrochemical Data
*Estimated based on analogous dcbpy complexes .
- Absorption Spectra: this compound exhibits a metal-to-ligand charge transfer (MLCT) band near 530 nm, comparable to N3 and Z905. Quinoline-based ligands (e.g., dcpq) redshift λₘₐₓ to 627 nm due to lower π* energy levels .
- LUMO Energy: The LUMO of dcbpy (-3.1 to -3.2 eV) aligns well with TiO₂'s conduction band (-4.0 eV), ensuring efficient electron injection.
Performance in DSSCs
Table 3: Solar Cell Efficiency and Stability
*Estimated based on structural similarity to N3 .
- Efficiency-Stability Trade-off : N3 achieves 10% efficiency but suffers from water-induced degradation. Z907 sacrifices efficiency (~7.6%) for enhanced stability via hydrophobic chains .
- Anchoring Group Impact: Replacing dcbpy with monocarboxy bipyridine (e.g., 4-carboxy-2,2'-bipyridine) theoretically improves electron injection but reduces binding strength, lowering PCE .
Biological Activity
The compound Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU , commonly referred to as a ruthenium complex, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and data tables.
Synthesis and Characterization
The synthesis of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU typically involves coordination of ruthenium with the bipyridine ligand. The resulting complex can be characterized using various techniques such as:
- X-ray diffraction for structural elucidation.
- UV-Vis spectroscopy to study electronic transitions.
- NMR spectroscopy for understanding molecular dynamics.
Anticancer Activity
Several studies have demonstrated the anticancer potential of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU. The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87MG) cells.
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Cytotoxicity Studies :
- The compound exhibited an IC50 value comparable to that of cisplatin, indicating potent cytotoxic effects. For instance, a recent study reported an IC50 value of approximately 34.4 µM against 4T1-luc metastatic mammary breast cancer cells .
- Apoptotic pathways were activated upon treatment with the compound, leading to increased cell death through intrinsic mechanisms involving caspase activation .
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU have also been investigated. The complex demonstrates activity against both gram-positive and gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Mechanism of Action :
Data Tables
Case Studies
- Study on Cytotoxicity in Cancer Cells : A comprehensive study evaluated the cytotoxic effects of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU on MCF-7 cells, revealing that the compound induced significant apoptosis through mitochondrial pathways .
- Antibacterial Efficacy Against Pathogens : Another investigation highlighted the effectiveness of this compound against clinical strains of bacteria, demonstrating its potential use in developing new antibacterial therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
